molecular formula C21H29N3O4 B5426028 N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B5426028
M. Wt: 387.5 g/mol
InChI Key: ZQLCKWWCYRUVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide, also known as BMS-791325, is a novel hepatitis C virus (HCV) nonstructural protein 5B (NS5B) polymerase inhibitor. It is a potent and selective inhibitor of HCV RNA replication, which makes it a promising therapeutic agent in the treatment of HCV infection.

Mechanism of Action

N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide inhibits HCV replication by binding to the NS5B polymerase enzyme, which is essential for viral RNA synthesis. It specifically targets the thumb domain of the enzyme, which is involved in the initiation of RNA synthesis. By binding to this domain, this compound prevents the formation of the RNA polymerase complex, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed in the body, with high concentrations in the liver, where HCV replicates. This compound has also been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity against HCV. It has also been shown to have synergistic effects when used in combination with other HCV antiviral agents. However, one of the limitations of this compound is its high cost of production, which may limit its availability for widespread use.

Future Directions

There are several future directions for the development of N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide and other NS5B polymerase inhibitors. One area of research is the optimization of the pharmacokinetic properties of these agents, to improve their efficacy and reduce the frequency of dosing. Another area of research is the development of combination therapies that target multiple stages of the HCV life cycle, to increase the likelihood of achieving a sustained virologic response. Finally, there is a need for the development of affordable and accessible treatment options for HCV infection, particularly in resource-limited settings.

Synthesis Methods

The synthesis of N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide involves several steps, including the preparation of the key intermediate, 1-(2,6-dihydroxybenzoyl)piperidine-4-carboxylic acid, which is then coupled with cyclopropylamine to yield the desired product. The synthesis of this compound has been described in detail in various research articles and patents.

Scientific Research Applications

N-cyclopropyl-1'-(2,6-dihydroxybenzoyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its antiviral activity against HCV. In vitro studies have shown that this compound inhibits HCV replication in a dose-dependent manner, with a high potency against various HCV genotypes. In addition, this compound has been shown to have synergistic effects when used in combination with other HCV antiviral agents.

properties

IUPAC Name

N-cyclopropyl-1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c25-17-2-1-3-18(26)19(17)21(28)24-12-8-16(9-13-24)23-10-6-14(7-11-23)20(27)22-15-4-5-15/h1-3,14-16,25-26H,4-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLCKWWCYRUVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=C(C=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.